2-Fluoroacrylic acid
Overview
Description
2-Fluoroacrylic acid is an organic compound with the chemical formula C₃H₃FO₂. It is a colorless liquid with a pungent odor and is known for its reactivity due to the presence of both a fluorine atom and a carboxylic acid group. This compound is used in various chemical reactions and industrial applications, particularly in the synthesis of fluorinated polymers and other specialized materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoroacrylic acid can be synthesized through several methods:
From Epoxypropane and Hydrogen Fluoride: One common method involves the reaction of epoxypropane with hydrogen fluoride. This reaction typically requires controlled conditions to ensure the selective formation of this compound.
From 2-Chloroacrylic Acid and Potassium Fluoride: Another method involves the substitution reaction of 2-chloroacrylic acid with potassium fluoride. This reaction is usually carried out in an organic solvent under reflux conditions to facilitate the substitution of chlorine with fluorine.
Industrial Production Methods: Industrial production of this compound often involves the large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes are optimized for efficiency and safety, often incorporating advanced purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroacrylic acid undergoes various chemical reactions, including:
Addition Reactions: Due to the presence of the double bond, this compound can participate in addition reactions with nucleophiles and electrophiles.
Polymerization: It can polymerize to form poly(this compound), which is used in the production of specialized polymers.
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can oxidize this compound to produce various oxidized derivatives.
Reduction: Reducing agents can reduce the carboxylic acid group to form alcohols or other reduced products.
Substitution: Reagents such as potassium fluoride or other halides can be used to substitute the fluorine atom.
Major Products:
Fluorinated Polymers: Polymerization of this compound leads to the formation of fluorinated polymers with unique properties.
Derivatives: Various derivatives can be synthesized through substitution and addition reactions, expanding the utility of this compound in chemical synthesis.
Scientific Research Applications
2-Fluoroacrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of fluorinated polymers, which have applications in coatings, adhesives, and membranes.
Biology: Research into fluorinated compounds often explores their potential as enzyme inhibitors or probes in biochemical studies.
Medicine: Fluorinated compounds, including this compound derivatives, are investigated for their potential use in pharmaceuticals due to their unique properties.
Industry: The compound is used in the production of specialty chemicals and materials that require the unique properties imparted by the fluorine atom.
Mechanism of Action
The mechanism by which 2-fluoroacrylic acid exerts its effects is primarily through its reactivity as a fluorinated carboxylic acid. The presence of the electronegative fluorine atom influences the acidity and reactivity of the compound, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Acrylic Acid: Unlike 2-fluoroacrylic acid, acrylic acid lacks the fluorine atom, resulting in different reactivity and properties.
Methacrylic Acid: This compound has a methyl group instead of a fluorine atom, leading to variations in polymerization behavior and chemical reactivity.
2-Chloroacrylic Acid: Similar in structure but with a chlorine atom instead of fluorine, this compound has different reactivity and applications.
Uniqueness of this compound: The presence of the fluorine atom in this compound imparts unique properties such as increased acidity and altered reactivity compared to its non-fluorinated counterparts. These properties make it particularly valuable in the synthesis of fluorinated polymers and other specialized materials.
Properties
IUPAC Name |
2-fluoroprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO2/c1-2(4)3(5)6/h1H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCFGHUTYSLISP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902405 | |
Record name | 2-Fluoroacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
430-99-9 | |
Record name | 2-Fluoroacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoroacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoroacrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-FLUOROACRYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEP1A791CI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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